Cas no 2097883-29-7 (N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine)

N-1-(1,3-Thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine is a heterocyclic compound featuring a thiazole and pyridazine moiety linked via an azetidine scaffold. This structure imparts unique physicochemical properties, including potential bioactivity in medicinal chemistry applications. The thiazole ring contributes to electron-rich characteristics, while the pyridazine moiety offers hydrogen-bonding capabilities, enhancing binding affinity in molecular interactions. The azetidine spacer provides rigidity, improving metabolic stability. This compound is of interest in pharmaceutical research, particularly for targeting enzymes or receptors where such heterocyclic frameworks are advantageous. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery.
N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine structure
2097883-29-7 structure
Product Name:N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine
CAS No:2097883-29-7
MF:C11H11N5OS
MW:261.302939653397
CID:6404842
PubChem ID:126855198
Update Time:2025-10-25

N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine
    • F6550-6311
    • AKOS032461596
    • N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
    • [3-(pyridazin-3-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
    • 2097883-29-7
    • Inchi: 1S/C11H11N5OS/c17-11(9-6-18-7-12-9)16-4-8(5-16)14-10-2-1-3-13-15-10/h1-3,6-8H,4-5H2,(H,14,15)
    • InChI Key: MDOAOWZWJSQCQV-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C(N1CC(C1)NC1=CC=CN=N1)=O

Computed Properties

  • Exact Mass: 261.06843116g/mol
  • Monoisotopic Mass: 261.06843116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 99.2Ų

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N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine Related Literature

Additional information on N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine

Comprehensive Overview of N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine (CAS No. 2097883-29-7)

N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine (CAS No. 2097883-29-7) is a novel heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule features a unique structural framework combining a thiazole ring, an azetidine moiety, and a pyridazine core, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to known bioactive molecules.

The compound's CAS number 2097883-29-7 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases. Its IUPAC name, while complex, highlights the presence of key functional groups: the 1,3-thiazole-4-carbonyl fragment and the azetidin-3-ylpyridazin-3-amine backbone. These structural elements are often associated with enhanced binding affinity and selectivity in drug-target interactions, a topic frequently searched by pharmaceutical scientists.

In recent years, the demand for small-molecule therapeutics with improved pharmacokinetic properties has surged, and N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine aligns with this trend. Its molecular weight and lipophilicity fall within the optimal range for oral bioavailability, a feature highly sought after in drug development. Online discussions often revolve around its potential applications in oncology or inflammatory diseases, reflecting broader interest in targeted therapies.

Synthetic routes to CAS 2097883-29-7 typically involve multi-step organic transformations, including amide coupling and cyclization reactions. These methods are frequently optimized to improve yield and purity, as evidenced by patent literature. The compound's stability under physiological conditions is another area of active investigation, with researchers exploring formulations to enhance its solubility and half-life.

From a commercial perspective, N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine is primarily supplied to research institutions and pharmaceutical companies engaged in high-throughput screening campaigns. Its structure-activity relationship (SAR) studies are often cited in academic publications, particularly in journals focusing on medicinal chemistry and drug design. The growing popularity of fragment-based drug discovery has further increased its relevance, as its scaffold serves as a valuable chemical probe.

Analytical characterization of this compound typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm its structural integrity and help establish quality control standards. The compound's spectral data is often shared in open-access databases, facilitating collaboration among researchers worldwide.

Looking ahead, CAS 2097883-29-7 represents an exciting avenue for lead optimization programs. Its modular structure allows for systematic derivatization, enabling medicinal chemists to fine-tune properties like potency and metabolic stability. As the pharmaceutical industry increasingly embraces AI-driven drug discovery, compounds like this serve as valuable test cases for machine learning models predicting bioactivity.

In conclusion, N-1-(1,3-thiazole-4-carbonyl)azetidin-3-ylpyridazin-3-amine exemplifies the innovation driving modern pharmaceutical research. Its unique architecture and potential therapeutic applications make it a compound worth watching in coming years, particularly as researchers uncover more about its mechanism of action and biological targets.

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